

Molecular formula and weight of 6,6-Difluoro-oxazepane hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,6-Difluoro-[1,4]oxazepane hydrochloride

Cat. No.: B1428322

[Get Quote](#)

An In-Depth Technical Guide to 6,6-Difluoro-oxazepane Hydrochloride: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 6,6-Difluoro-oxazepane hydrochloride, a fluorinated heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, propose a robust synthetic pathway, outline characterization methodologies, and explore its strategic application in the design of novel therapeutics. This guide moves beyond a simple data sheet, offering insights into the causal reasoning behind its utility and the experimental choices in its synthesis and analysis.

Strategic Importance in Medicinal Chemistry

The 1,4-oxazepane ring system is a recognized "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.^[1] Its seven-membered, flexible, and heteroatomic nature provides an excellent three-dimensional framework for orienting pharmacophoric groups to interact with biological targets.

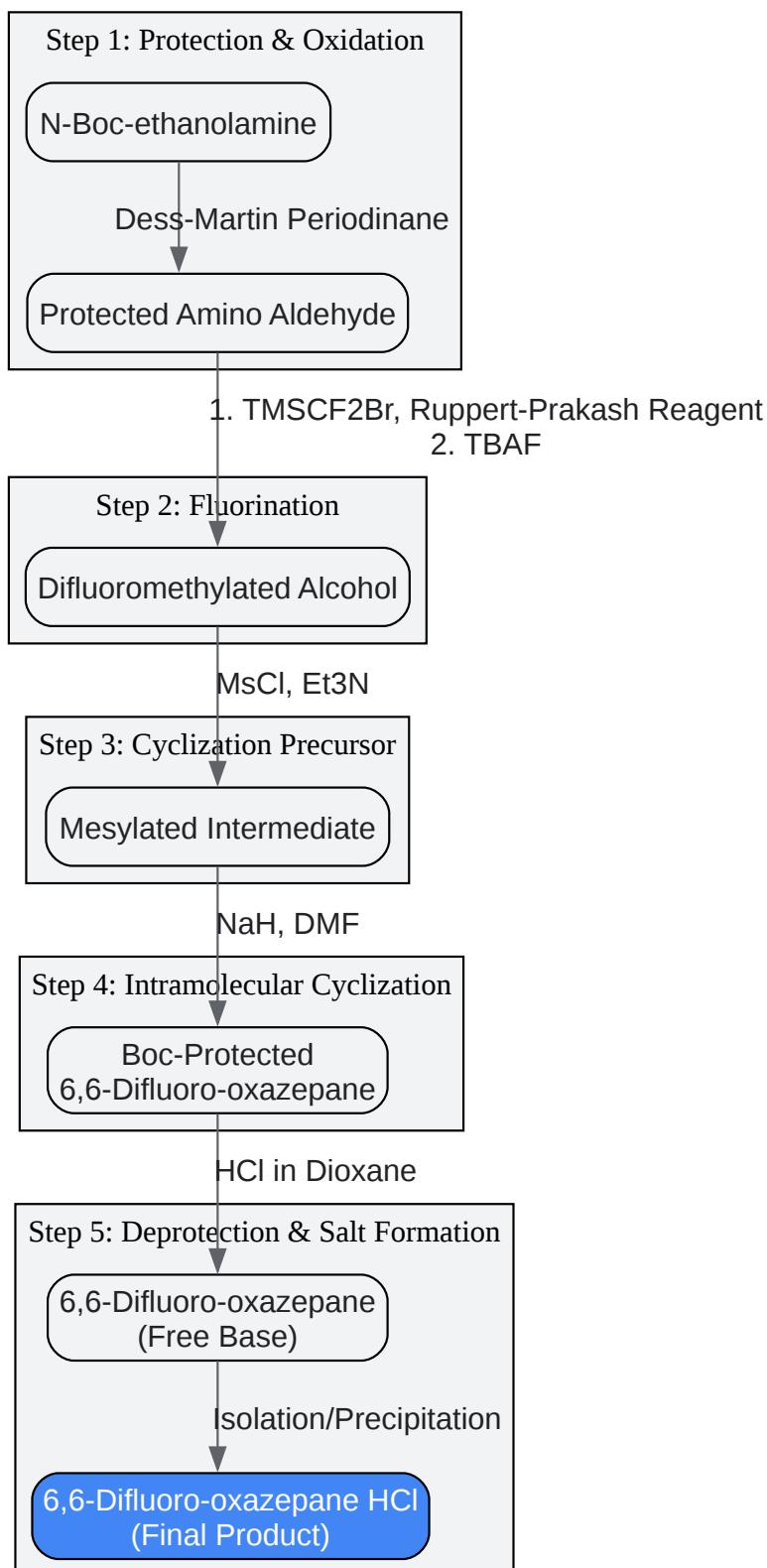
The introduction of a gem-difluoro group at the 6-position is a deliberate and strategic chemical modification. This motif is increasingly employed in modern medicinal chemistry for several key reasons:

- **Metabolic Stability:** The C-F bond is exceptionally strong. The difluoro substitution at a carbon adjacent to a heteroatom (nitrogen) effectively blocks metabolic oxidation at that site, a common liability for many amine-containing drug candidates. This can lead to an improved pharmacokinetic profile, including a longer half-life.
- **Modulation of Basicity:** The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the proximal secondary amine. This fine-tuning of basicity can be critical for optimizing cell permeability, reducing off-target effects (e.g., hERG channel binding), and improving oral bioavailability.
- **Conformational Control:** The gem-difluoro group can influence the conformational preference of the oxazepane ring, potentially locking it into a more biologically active conformation and improving binding affinity to a target protein.

Therefore, 6,6-Difluoro-oxazepane hydrochloride is not merely a chemical reagent but a sophisticated building block designed to address common challenges in drug development.

Physicochemical and Structural Properties

The fundamental properties of 6,6-Difluoro-oxazepane and its hydrochloride salt are summarized below. These data are essential for reaction planning, analytical method development, and computational modeling.


Property	Value	Source
Compound Name	6,6-Difluoro-oxazepane hydrochloride	[2][3]
Synonym	6,6-Difluoro-[4][5]Oxazepane Hydrochloride	[5]
CAS Number	1341039-23-3	[2][4][5]
Molecular Formula	C ₅ H ₁₀ ClF ₂ NO	[5]
Molecular Weight	173.59 g/mol	[5]
Free Base CAS	1273565-78-8	[4][6]
Free Base Formula	C ₅ H ₉ F ₂ NO	[4][6][7]
Free Base Weight	137.13 g/mol	[4]
Predicted XlogP	0.1	[7]
Topological Polar Surface Area (TPSA)	21.26 Å ² (for related dimethyl analog)	[8]

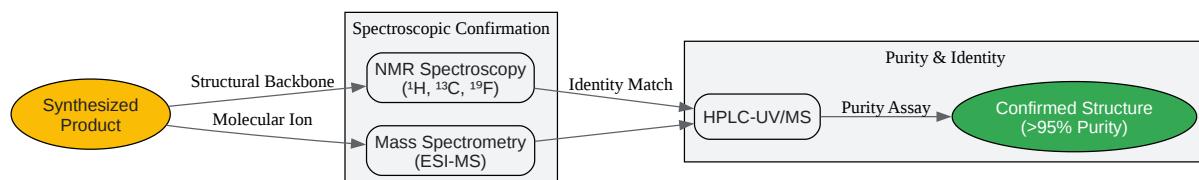
Synthesis and Characterization Workflow

While specific vendor-proprietary synthesis routes may vary, a plausible and robust synthetic pathway can be designed based on established organic chemistry principles and methodologies reported for analogous fluorinated heterocycles.[9][10][11]

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a commercially available protected amino alcohol. The key steps involve the introduction of the difluorinated carbon unit followed by cyclization.

[Click to download full resolution via product page](#)


Caption: Plausible synthetic workflow for 6,6-Difluoro-oxazepane HCl.

Detailed Experimental Protocol (Hypothetical)

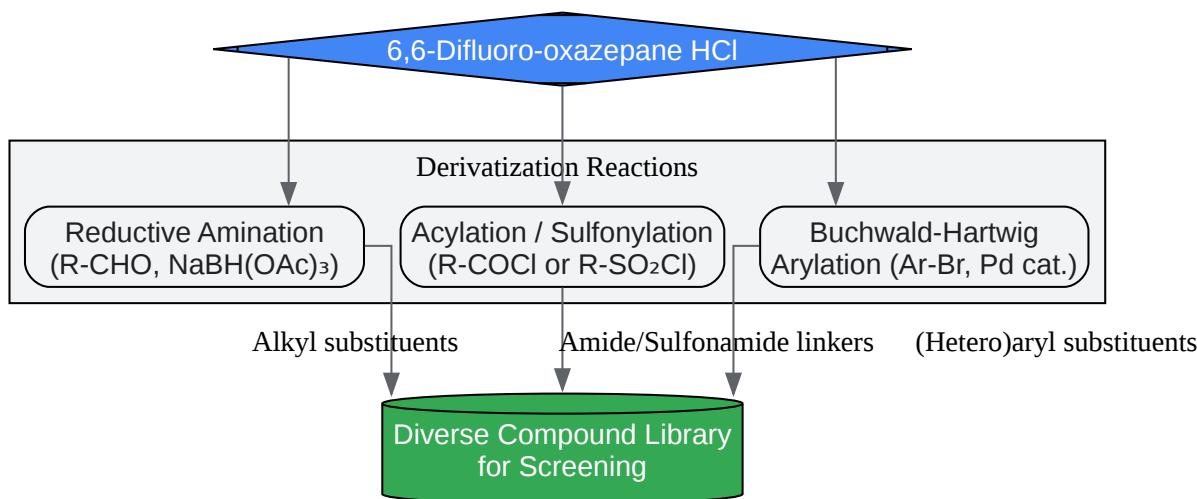
- Synthesis of the Boc-protected free base:
 - To a solution of a suitable precursor, such as a protected amino alcohol with a leaving group, in an aprotic solvent like DMF, a strong base (e.g., Sodium Hydride) is added portion-wise at 0°C.
 - The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or LC-MS. This facilitates an intramolecular Williamson ether synthesis to form the oxazepane ring.
 - The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. Purification is achieved via column chromatography.
- Formation of the Hydrochloride Salt:
 - The purified Boc-protected intermediate is dissolved in a solvent like Dioxane or Methanol.
 - A solution of hydrochloric acid (e.g., 4M HCl in Dioxane) is added dropwise. The reaction proceeds at room temperature, effecting the deprotection of the Boc group and subsequent protonation of the amine.
 - The hydrochloride salt typically precipitates from the solution and is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Structural Elucidation and Purity Analysis

Confirming the identity and purity of the final compound is paramount. A multi-pronged analytical approach is required.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization and purity analysis.


- ¹H NMR: Protons on the carbon backbone would appear as multiplets in the aliphatic region. The N-H proton of the hydrochloride salt would likely be a broad singlet.
- ¹³C NMR: The spectrum would show distinct signals for the four unique methylene carbons. The difluorinated carbon (C6) would appear as a characteristic triplet due to carbon-fluorine coupling.
- ¹⁹F NMR: A singlet is expected, confirming the chemical equivalence of the two fluorine atoms.
- Mass Spectrometry (ESI-MS): The analysis would be performed in positive ion mode to detect the molecular ion of the free base ($[M+H]^+$) at m/z corresponding to $C_5H_{10}F_2NO^+$.
- HPLC: A reverse-phase HPLC method would be developed to assess purity, typically aiming for >95% for use in drug discovery applications.

Applications in Drug Discovery and Library Synthesis

The primary utility of 6,6-Difluoro-oxazepane hydrochloride is as a versatile scaffold for creating libraries of novel small molecules. The secondary amine serves as a convenient chemical handle for derivatization.

Scaffold Decoration Strategy

Researchers can employ a variety of synthetic transformations to "decorate" the oxazepane core, exploring the chemical space around the scaffold to identify potent and selective drug candidates.

[Click to download full resolution via product page](#)

Caption: Use of the scaffold in generating a diverse chemical library.

Potential Therapeutic Areas

While the scaffold itself is not a drug, its derivatives could be targeted towards a vast range of diseases. The oxazepane core is present in compounds investigated for:

- Central Nervous System (CNS) Disorders: The scaffold's ability to adopt specific 3D conformations is valuable for targeting complex receptors in the brain.
- Oncology: As part of targeted therapies, where metabolic stability and optimized physicochemical properties are crucial.[12]
- Infectious Diseases: As a core for novel antibiotics or antiviral agents.

Conclusion

6,6-Difluoro-oxazepane hydrochloride represents a prime example of rational molecular design in modern medicinal chemistry. It provides researchers with a high-value starting material that incorporates solutions to potential downstream drug development problems, such as metabolic instability and suboptimal physicochemical properties, directly into its core structure. Its strategic use can accelerate the discovery of new chemical entities by enabling the rapid synthesis of diverse and drug-like compound libraries. This guide serves as a foundational resource for scientists looking to leverage this powerful building block in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,6-difluoro-1,4-oxazepane hydrochloride | 1341039-23-3 [chemicalbook.com]
- 3. 6,6-difluoro-1,4-oxazepane hydrochloride CAS#: 1341039-23-3 [m.chemicalbook.com]
- 4. 1273565-78-8|6,6-Difluoro-1,4-oxazepane|BLD Pharm [bldpharm.com]
- 5. 6,6-Difluoro-[1,4]Oxazepane Hydrochloride price & availability - MOLBASE [molbase.com]
- 6. parchem.com [parchem.com]
- 7. PubChemLite - 6,6-difluoro-1,4-oxazepane hydrochloride (C5H9F2NO) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase Lolo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Molecular formula and weight of 6,6-Difluoro-oxazepane hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1428322#molecular-formula-and-weight-of-6-6-difluoro-oxazepane-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com